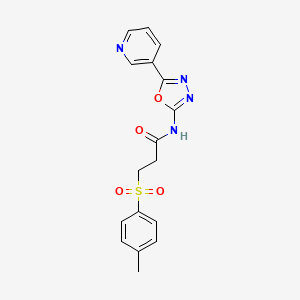

![molecular formula C14H18N2O3 B2934475 tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate CAS No. 774225-44-4](/img/structure/B2934475.png)

tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . It is used in scientific research and has a complex structure.

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .Physical And Chemical Properties Analysis

“this compound” has a melting point of 119.5-121.8 °C and a predicted boiling point of 410.6±45.0 °C. Its predicted density is 1.114±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Directed Lithiation and Synthetic Applications

Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been demonstrated, showcasing its potential as a precursor in the synthesis of various substituted products. The process involves the lithiation at the nitrogen and ortho positions to the directing metalating group, followed by reactions with electrophiles to yield high-yield products. This method highlights the compound's versatility in organic synthesis, particularly in facilitating directed lithiation and enabling subsequent functionalization steps (Smith, El‐Hiti, & Alshammari, 2013).

Intermediate in Biologically Active Compounds Synthesis

The compound has been identified as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for its production from commercially available precursors has been developed, emphasizing its importance in the pharmaceutical chemistry domain for streamlining the synthesis of complex molecules. This role underscores the compound's significance in drug discovery and development processes (Zhao et al., 2017).

Antioxidant Activities Study

Investigations into the antioxidant activities of related compounds, including tert-butyl derivatives, have provided insights into their potential utility in material science and pharmacology. Studies on the H-atom donating activities and their variations across different solvents highlight the compound's relevance in understanding antioxidant mechanisms and designing molecules with optimized properties for specific applications (Barclay, Edwards, & Vinqvist, 1999).

Role as a Building Block in Organic Synthesis

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl N-[cyano(4-methoxyphenyl)methyl]carbamate, have been identified as N-(Boc) nitrone equivalents in organic synthesis. This classification indicates the compound's utility as a building block, facilitating the generation of N-(Boc)hydroxylamines and demonstrating its versatility in organic synthesis. Such compounds are valuable for their roles in constructing complex molecules and in facilitating chemical transformations that are foundational in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

The safety information for “tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

tert-butyl N-[cyano-(4-methoxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-5-7-11(18-4)8-6-10/h5-8,12H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWYPPKPSFAJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)

![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)

![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)

![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)

![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)

![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)